ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Description
This compound is a heterocyclic derivative featuring a thiophene core substituted with a 3,4-dimethylphenyl group, an acetamido linker, and a 5-amino-1H-1,2,4-triazole-3-thiol moiety. Its structural complexity arises from the integration of multiple pharmacophores:
- 3,4-Dimethylphenyl group: Contributes to lipophilicity, influencing membrane permeability.
- 5-Amino-1,2,4-triazole: Known for diverse biological activities, including antimicrobial and anticancer effects .
- Thioacetamido bridge: Modulates solubility and bioavailability by balancing hydrophobic and hydrophilic interactions .
The compound’s design aligns with trends in medicinal chemistry to hybridize heterocycles for synergistic pharmacological effects.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-4-27-17(26)15-13(12-6-5-10(2)11(3)7-12)8-28-16(15)21-14(25)9-29-19-22-18(20)23-24-19/h5-8H,4,9H2,1-3H3,(H,21,25)(H3,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAFHRSCTMYXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CSC3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Thioether Formation: The triazole ring is then reacted with an appropriate alkyl halide to form the thioether linkage.
Amidation: The resulting intermediate is subjected to amidation with an appropriate amine to introduce the acetamido group.
Thiophene Ring Functionalization: The thiophene ring is functionalized through electrophilic aromatic substitution reactions to introduce the desired substituents.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit potent antimicrobial properties. The incorporation of the 5-amino-1H-1,2,4-triazole moiety into ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate enhances its activity against various bacterial strains. Studies indicate that compounds containing this triazole ring can disrupt microbial cell wall synthesis or function as enzyme inhibitors .
Anticancer Potential
The compound has been investigated for its anticancer properties. Triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specific studies highlight the effectiveness of similar compounds in targeting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting that this compound may possess similar capabilities .
Agricultural Applications
Fungicides
The triazole structure is well-known for its fungicidal properties. This compound can be explored as a potential fungicide in agricultural settings. Its efficacy against fungal pathogens can help protect crops from diseases caused by fungi like Fusarium and Alternaria, thereby improving yield and quality .
Material Sciences
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance their properties. Research has indicated that adding triazole derivatives can improve thermal stability and mechanical strength of polymers. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole and thiophene rings may play a crucial role in binding to the target site, while the functional groups may enhance its specificity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyrimidine-Thiophene Hybrids (Example: )
A related compound, methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (MW: 560.2 g/mol), shares a thiophene-carboxylate backbone but replaces the triazole-thio group with a pyrazolo-pyrimidine-chromenone system. Key differences:
The pyrazolo-pyrimidine hybrid’s higher molecular weight and fluorinated groups may enhance target binding but reduce solubility compared to the target compound’s simpler triazole-thio system .
Triazole-Based Pesticides ()
Commercial triazole derivatives like etaconazole and propiconazole feature 1,2,4-triazole cores but are optimized for fungicidal activity. Structural contrasts:
The target compound’s amino-triazole and thiophene groups suggest a shift toward therapeutic applications, whereas chlorinated triazoles in pesticides prioritize environmental stability .
Supplier-Listed Analogues ()
Ethyl 4,5-dimethyl-2-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylate (InChIKey: MLSMCESBLTZMSZ) shares a thiophene-triazole scaffold but substitutes the 3,4-dimethylphenyl group with a pyridinyl moiety. This modification likely alters:
- Solubility : Pyridine’s polarity vs. dimethylphenyl’s hydrophobicity.
- Target Selectivity : Pyridine may engage in hydrogen bonding vs. aromatic interactions with dimethylphenyl.
Supplier data () emphasize commercial availability rather than bioactivity, limiting direct pharmacological comparisons.
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Amino-triazole: Enhances hydrogen-bonding capacity, critical for enzyme inhibition .
- Thiophene-carboxylate : May act as a bioisostere for benzoic acid, optimizing metabolic stability .
Pharmacological Potential
While direct data are absent, structurally similar compounds demonstrate:
- Antimicrobial Activity : Triazole-thio derivatives inhibit bacterial dihydrofolate reductase .
- Anticancer Effects : Thiophene-carboxylates interfere with tubulin polymerization .
Data Table: Key Comparative Properties
Biological Activity
Ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole moiety, which is known for its diverse biological activities. The presence of the thiophene ring and the dimethylphenyl group further contribute to its pharmacological profile. The molecular formula is C_{19}H_{22N_4O_2S, and it has a molecular weight of approximately 382.47 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiophene structures. The biological activity of this compound has been evaluated against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 25.6 | |
| A549 (Lung Cancer) | 30.2 | |
| HeLa (Cervical Cancer) | 28.9 |
The compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent. The IC50 values suggest that it may be more effective than some existing chemotherapeutics.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Inhibition of Metastasis : Studies indicate that it may inhibit the migration and invasion of cancer cells through the extracellular matrix.
Study on MCF-7 Cells
In a study published in Cancer Letters, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
In Vivo Studies
In vivo studies using xenograft models have demonstrated that this compound can significantly reduce tumor growth compared to control groups treated with vehicle alone. Tumor size was measured over time, showing a marked decrease in size in treated groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
